molecular formula C18H12O B11871101 2-Phenylcyclopenta[b]chromene CAS No. 55847-70-6

2-Phenylcyclopenta[b]chromene

Katalognummer: B11871101
CAS-Nummer: 55847-70-6
Molekulargewicht: 244.3 g/mol
InChI-Schlüssel: OQBWOAGNWAIRAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylcyclopenta[b]chromene is a heterocyclic compound that features a fused ring system consisting of a benzene ring and a cyclopentane ring attached to a chromene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylcyclopenta[b]chromene typically involves cyclization reactions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentane ring. Another approach involves the intramolecular ketalization of o-quinone methide precursors .

Industrial Production Methods: Industrial production methods for this compound are less documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of catalysts and controlled reaction conditions is crucial to achieve high purity and yield.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Phenylcyclopenta[b]chromene undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This includes reactions where one functional group is replaced by another, often using halogenating agents or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-Phenylcyclopenta[b]chromene has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Phenylcyclopenta[b]chromene involves its interaction with various molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways depend on the specific application and the functional groups present on the molecule .

Vergleich Mit ähnlichen Verbindungen

    4H-Chromene: Another chromene derivative with a similar core structure but different functional groups.

    2H-Chromene: A simpler chromene derivative that lacks the fused cyclopentane ring.

    Benzochromene: A chromene derivative with a benzene ring fused to the chromene core.

Uniqueness: 2-Phenylcyclopenta[b]chromene is unique due to its fused ring system, which imparts distinct chemical and physical properties. This structural uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals .

Eigenschaften

CAS-Nummer

55847-70-6

Molekularformel

C18H12O

Molekulargewicht

244.3 g/mol

IUPAC-Name

2-phenylcyclopenta[b]chromene

InChI

InChI=1S/C18H12O/c1-2-6-13(7-3-1)15-11-16-10-14-8-4-5-9-17(14)19-18(16)12-15/h1-12H

InChI-Schlüssel

OQBWOAGNWAIRAL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=CC3=CC4=CC=CC=C4OC3=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.